molecular formula C27H20N2O3 B2636952 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 303797-03-7

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2636952
CAS No.: 303797-03-7
M. Wt: 420.468
InChI Key: APZLETJVMJMULQ-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic small molecule featuring a benzo[cd]indole core substituted at the 1-position with an ethyl group, at the 2-position with an oxo moiety, and at the 6-position with a benzamide linkage. The benzoyl group at the N-terminus distinguishes it from sulfonamide-based analogs commonly studied in TNF-α inhibition research . The benzo[cd]indole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as TNF-α and NF-κB .

Properties

IUPAC Name

4-benzoyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3/c1-2-29-23-16-15-22(20-9-6-10-21(24(20)23)27(29)32)28-26(31)19-13-11-18(12-14-19)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZLETJVMJMULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative can then be further functionalized to introduce the benzoyl and benzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogous Benzo[cd]indole Derivatives

Compound Name Substituent at 6-Position Core Modifications Molecular Weight (g/mol) Key Biological Activity
4-Benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide Benzamide 1-ethyl, 2-oxo 455.50 (calculated) Not explicitly reported; inferred TNF-α/NF-κB modulation
N-(1H-Indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Sulfonamide (indole-substituted) 1-unsubstituted, 2-oxo 378.41 IC₅₀ = 3.0 ± 0.8 µM (TNF-α inhibition)
4-Chloro-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide Benzamide (chlorophenyl) 1-unsubstituted, 2-oxo 336.78 Not reported; structural analog with chloro substitution
S10 (Optimized TNF-α inhibitor) Sulfonamide (aryl-substituted) 1-unsubstituted, 2-oxo ~380 (estimated) IC₅₀ = 19.1 ± 2.2 µM (NF-κB inhibition)

Key Observations :

  • Core Modifications : The 1-ethyl group in the target compound could sterically hinder interactions with TNF-α compared to unsubstituted analogs like 4e, which showed superior potency .

TNF-α and NF-κB Inhibition

Sulfonamide derivatives (e.g., 4e, S10) exhibit direct TNF-α inhibition by disrupting TNF-α trimerization and competing with TNFR1 binding, as demonstrated via SPR and NF-κB luciferase assays . The target compound’s benzamide group may alter binding kinetics; docking studies suggest that bulkier substituents at the 6-position reduce steric compatibility with the TNF-α hydrophobic pocket .

PCAF HAT Inhibition (Benzamide-Specific Activity)

Benzamide derivatives like 2-hexanoylamino-1-(3-carboxyphenyl)benzamide (71% inhibition at 100 µM) show histone acetyltransferase (HAT) inhibitory activity, dependent on acyl chain length and substituent positioning . The target compound’s benzoyl group may similarly engage HAT enzymes, though this remains speculative without direct evidence.

Structure-Activity Relationship (SAR)

  • 6-Position Substitution : Sulfonamides (e.g., 4e) outperform benzamides in TNF-α inhibition, suggesting the sulfonyl group’s hydrogen-bonding capacity is critical .
  • 1-Position Substitution : Unsubstituted cores (e.g., 4e) show higher potency than ethyl-substituted derivatives, implying steric interference in target binding .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., chloro in ) may enhance stability but reduce solubility, impacting bioavailability.

Toxicity and Pharmacokinetics

Benzamide derivatives are associated with neuroleptic effects in clinical settings (e.g., amisulpride, sulpiride) . The target compound’s ethyl and benzoyl groups may mitigate neurotoxicity but require in vivo validation.

Biological Activity

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic compound that has garnered significant attention for its diverse biological activities, particularly in the fields of virology, oncology, and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C27H22N2O2, indicating the presence of a benzamide moiety and an indole derivative. The structural features contribute to its reactivity and biological profile.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties, particularly against HIV-1. Molecular docking studies have shown significant binding affinity to the HIV-1 protease, which is crucial for viral replication. In vitro assays demonstrated dose-dependent inhibition of viral replication, suggesting that this compound could serve as a lead for developing new antiviral drugs.

Anticancer Activity

In addition to its antiviral effects, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Studies have reported IC50 values comparable to standard chemotherapeutic agents, indicating significant potential in cancer treatment. The compound's mechanism involves targeting specific pathways essential for cancer cell survival and proliferation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties by interacting with bacterial cytokinesis pathways. Specifically, it inhibits the FtsZ protein's polymerization, which is essential for bacterial cell division. This mechanism suggests potential applications as an antimicrobial agent against resistant bacterial strains.

Case Studies

  • Antiviral Studies : A study conducted by Kasralikar et al. highlighted the compound's effectiveness against HIV-1 through in silico and in vitro assessments. The results indicated a potential pathway for drug development targeting viral proteases.
  • Cytotoxicity Assays : Various assays demonstrated that the compound significantly inhibited the growth of cancer cells with IC50 values ranging from 5 to 20 µM across different cell lines. These findings position it as a candidate for further development in oncology.
  • Bacterial Inhibition : A detailed analysis revealed that this compound effectively inhibited bacterial growth by disrupting FtsZ function, showcasing its potential as an alternative antimicrobial agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesUnique Properties
N-benzyl-N-(1-ethyl-2-oxo-benzo[cd]indole)Contains a benzyl group instead of benzamideDifferent biological activity patterns
3-chloro-N-(1-ethyl-2-oxo-benzo[cd]indole)Chlorine substitution at position 3Enhanced antimicrobial activity
N-(4-fluorophenyl)-N-(1-methyl-indole)Fluorine substitution on phenyl ringIncreased lipophilicity may enhance bioavailability

Q & A

Basic: What are the key considerations in synthesizing 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide to ensure high yield and purity?

Methodological Answer:
Synthesis requires multi-step organic reactions under controlled conditions. Key steps include:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., dihydrobenzo[cd]indole moiety) .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency .
  • Temperature Control : Maintain reaction temperatures between 50–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization ensures purity. Monitor reactions via TLC and characterize intermediates via NMR/MS .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms functional groups (e.g., benzoyl, indole) and regiochemistry. Deuterated DMSO or CDCl3 is used for solubility .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected ~463.5 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for refinement. Key parameters:
    • R-factors : Aim for R1 < 0.05 for high-resolution data.
    • Twinned Data : Employ SHELXL’s twin refinement for challenging crystals .

Basic: What initial biological screening approaches are recommended to assess its potential therapeutic applications?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., BET proteins) using fluorescence-based ATPase assays. IC50 values guide potency .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC50 values with controls .
  • Solubility/Permeability : Perform shake-flask solubility tests (pH 7.4 buffer) and PAMPA for passive diffusion .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound Integrity : Verify purity (>95% via HPLC) and stability (e.g., degradation in DMSO stock solutions) .
  • Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm on-target effects .

Advanced: What computational strategies are employed to predict binding modes with targets like BET proteins or kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions (e.g., benzoyl group with BRD4’s acetyl-lysine pocket) .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • Free Energy Calculations : Apply MM/GBSA to rank binding poses and validate with experimental IC50 .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for optimizing pharmacokinetic properties?

Methodological Answer:

  • Substituent Modification : Replace ethyl with bulkier alkyl groups to enhance metabolic stability. Test via liver microsomal assays .
  • LogP Optimization : Introduce polar groups (e.g., sulfonamide) to reduce hydrophobicity. Measure via shake-flask logD .
  • In Vivo PK Studies : Administer IV/PO doses in rodents. Monitor plasma half-life (t1/2) and bioavailability using LC-MS/MS .

Advanced: How do researchers validate the accuracy of crystallographic data refinement (e.g., using SHELXL) for this compound?

Methodological Answer:

  • Cross-Validation : Apply Free R-factor (Rfree) with 5–10% of reflections excluded from refinement. Discrepancies >5% indicate overfitting .
  • Electron Density Maps : Analyze residual peaks (<0.3 eÅ⁻³) to confirm absence of disorder or missing solvent .
  • Twinning Detection : Use SHELXL’s BASF parameter to refine twinned data. A BASF >0.25 indicates significant twinning .

Advanced: What experimental designs are critical for analyzing its metabolic stability and potential toxicological profiles?

Methodological Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLM). Quantify parent compound depletion via LC-MS. High clearance (>50% in 30 min) suggests rapid metabolism .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC50 < 1 µM indicates risk of drug-drug interactions .
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) to assess mutagenicity. ≥2-fold revertant increase signals risk .

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